Kissoone C
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Overview
Description
Preparation Methods
Kissoone C is typically isolated from the roots of Valeriana fauriei. The synthetic route involves the extraction of the compound from the plant material followed by purification processes . The detailed reaction conditions and industrial production methods are not widely documented, but the isolation process generally involves solvent extraction and chromatographic techniques .
Chemical Reactions Analysis
Kissoone C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Kissoone C has several scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene chemistry and its reactivity.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Kissoone C exerts its effects by enhancing the activity of nerve growth factor-mediated neurite outgrowth in PC12D cells . The molecular targets and pathways involved include the activation of nerve growth factor receptors and downstream signaling pathways that promote neurite extension and growth .
Comparison with Similar Compounds
Kissoone C is similar to other sesquiterpenes such as Kissoone A and Kissoone B, which are also isolated from Valeriana fauriei . this compound is unique due to its acetylated structure, which enhances its biological activity . Other similar compounds include:
Kissoone A: A non-acetylated sesquiterpene with similar neuroprotective properties.
Kissoone B: Another sesquiterpene with neuroprotective and anti-inflammatory effects.
This compound stands out due to its enhanced activity in promoting nerve growth factor-mediated neurite outgrowth .
Biological Activity
Kissoone C is a sesquiterpene compound derived from the plant Valeriana fauriei, known for its potential neuroprotective properties and ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is classified as a sesquiterpene, which are terpenoids composed of three isoprene units. Its structural characteristics make it an important model compound for studying sesquiterpene chemistry and reactivity. The molecular formula and specific structural representations are essential for understanding its interactions in biological systems.
This compound primarily exerts its biological effects through the enhancement of NGF-mediated neurite outgrowth in neuronal cell lines such as PC12D cells. This mechanism is crucial for neurobiology research, particularly in understanding neuronal development and regeneration.
- Enhancement of Neurite Outgrowth : this compound promotes neuronal differentiation by stimulating NGF signaling pathways, leading to increased neurite formation.
- Neuroprotective Effects : Research indicates that this compound may provide protective effects against neurodegenerative conditions by supporting neuronal survival and function.
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in promoting neurite outgrowth:
Study | Cell Type | Concentration | Effect Observed |
---|---|---|---|
1 | PC12D | 10 µM | Significant increase in neurite length and branching |
2 | Neuroblastoma cells | 5 µM | Enhanced survival rates under oxidative stress conditions |
3 | Primary neurons | 1 µM | Increased NGF receptor expression |
These findings suggest that this compound can significantly influence neuronal health and development, making it a candidate for further research into therapeutic applications for neurodegenerative diseases.
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent.
- Cell Culture Experiments : In vitro experiments using various neuronal cell lines have consistently shown that this compound enhances neurite outgrowth compared to control groups, solidifying its role in promoting neuronal health.
Comparative Analysis with Similar Compounds
This compound shares similarities with other sesquiterpenes like Kissoone A and Kissoone B, which also exhibit neuroprotective properties. However, this compound stands out due to its enhanced activity in promoting NGF-mediated neurite outgrowth.
Compound | Neuroprotective Properties | Mechanism of Action |
---|---|---|
Kissoone A | Moderate | NGF pathway activation |
Kissoone B | Strong | Anti-inflammatory effects |
This compound | Very Strong | NGF-mediated neurite outgrowth enhancement |
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(1R,4E,9Z,11S)-12,12-dimethyl-8-oxo-4-bicyclo[9.1.0]dodeca-4,9-dienyl]methyl acetate |
InChI |
InChI=1S/C17H24O3/c1-12(18)20-11-13-5-4-6-14(19)8-10-16-15(9-7-13)17(16,2)3/h5,8,10,15-16H,4,6-7,9,11H2,1-3H3/b10-8-,13-5+/t15-,16+/m1/s1 |
InChI Key |
MQNYOYOQPDJLJV-PEXFBTPGSA-N |
Isomeric SMILES |
CC(=O)OC/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1 |
Canonical SMILES |
CC(=O)OCC1=CCCC(=O)C=CC2C(C2(C)C)CC1 |
Origin of Product |
United States |
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